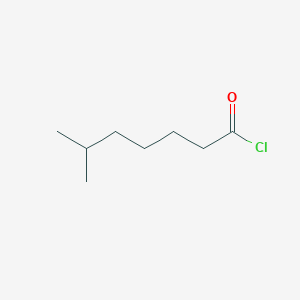

6-methylheptanoyl Chloride

Description

Contextualization within Branched-Chain Acyl Halides

6-Methylheptanoyl chloride belongs to the sub-category of branched-chain acyl halides. The presence of a methyl group on the seventh carbon of the heptanoyl chain introduces steric hindrance and alters the electronic environment around the carbonyl group compared to its straight-chain counterpart, octanoyl chloride. vulcanchem.com This branching can influence the compound's physical properties, such as its boiling point and solubility, and can affect its reactivity in chemical reactions. vulcanchem.commasterorganicchemistry.com For instance, the branched structure may modulate the rate and outcome of nucleophilic acyl substitution reactions. vulcanchem.com

Other examples of branched-chain acyl chlorides include isobutyryl chloride ((CH3)2CHCOCl) and pivaloyl chloride ((CH3)3CCOCl). wikipedia.orgwikipedia.org The degree and position of branching in these molecules play a significant role in their chemical behavior. masterorganicchemistry.com

Historical and Contemporary Significance of Acyl Chlorides in Organic Synthesis

The history of acyl chlorides dates back to the 19th century, with the first synthesis of a branched-chain acyl chloride, pivaloyl chloride, by Aleksandr Butlerov in 1874. wikipedia.org Since their discovery, acyl chlorides have become indispensable reagents in organic synthesis. wisdomlib.org Their high reactivity makes them valuable for the formation of esters, amides, and other acyl derivatives, processes that are fundamental to the synthesis of numerous organic molecules. catalysis.blogfiveable.me

In contemporary organic synthesis, acyl chlorides continue to be widely used. They are key starting materials for a variety of transformations, including Friedel-Crafts acylation reactions to form ketones, and in the synthesis of pharmaceuticals and agrochemicals. taylorandfrancis.comnumberanalytics.com Modern synthetic methods continue to utilize acyl chlorides, often in conjunction with advanced catalytic systems to achieve high efficiency and selectivity. acs.org The development of milder and more selective reagents for their preparation, such as oxalyl chloride, has further expanded their utility in the synthesis of complex molecules. wikipedia.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H15ClO |

| Molecular Weight | 162.66 g/mol |

| CAS Number | 70767-37-2 |

Research Findings

Recent research has highlighted the utility of acyl chlorides in various synthetic protocols. For example, they are used as precursors for the synthesis of α,α-dideuterio alcohols via reductive deuteration. mdpi.com Additionally, their reaction with acetylene in the presence of a catalyst has been documented. sciencemadness.org The synthesis of this compound itself can be achieved from its corresponding carboxylic acid, 6-methylheptanoic acid, by treatment with thionyl chloride (SOCl2). lookchem.com

Propriétés

IUPAC Name |

6-methylheptanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWVCOXFUHCXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6-methylheptanoyl Chloride

Conversion of 6-Methylheptanoic Acid to 6-Methylheptanoyl Chloride

The transformation of a carboxylic acid into an acyl chloride is a fundamental step in organic synthesis, converting the relatively poor hydroxyl leaving group into a much better chloride leaving group. masterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, making the resulting acyl chloride a highly reactive and valuable intermediate for further reactions like esterification and amidation. jove.comjove.com

Thionyl chloride (SOCl₂) is the most common and inexpensive reagent for converting carboxylic acids to acyl chlorides. commonorganicchemistry.comrsc.org The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate. jove.com A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. masterorganicchemistry.comyoutube.com

In a documented synthesis, 6-methylheptanoic acid was converted to this compound in an 85% yield using thionyl chloride. lookchem.com Another procedure involves reacting the acid with two equivalents of SOCl₂ in the presence of a catalytic amount of dimethylformamide (DMF), stirring overnight at room temperature. rsc.org The excess thionyl chloride is then removed under a vacuum. rsc.org

Table 1: Thionyl Chloride-Mediated Chlorination of 6-Methylheptanoic Acid

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Neat, reflux | 85% | lookchem.com |

While thionyl chloride is widely used, several other reagents can effectively facilitate the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.com These alternatives can be useful if the starting material is sensitive to the conditions of the SOCl₂ reaction.

Commonly used alternative chlorinating agents include:

Oxalyl Chloride ((COCl)₂): This reagent is often used with a catalytic amount of DMF in a solvent like dichloromethane (DCM) at room temperature. commonorganicchemistry.com It is known for producing clean reactions with volatile byproducts.

Phosphorus Pentachloride (PCl₅): PCl₅ is another effective reagent for this transformation. jove.comjove.compearson.com The reaction yields the desired acyl chloride along with phosphorus oxychloride (POCl₃) and HCl. jove.comjove.com The formation of the stable P=O bond in phosphorus oxychloride helps to drive the reaction forward. jove.com

Phosphorus Trichloride (PCl₃): This reagent can also be used, though it requires three equivalents of the carboxylic acid for every one equivalent of PCl₃. pearson.com

Table 2: Common Reagents for Carboxylic Acid to Acyl Chloride Conversion

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or with solvent (e.g., ACN), often with cat. DMF | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | DCM solvent, cat. DMF, room temperature | CO, CO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | Neat or with solvent | POCl₃, HCl |

Thionyl Chloride-Mediated Chlorination Pathways

Precursor Synthesis Strategies for 6-Methylheptanoic Acid

The availability of 6-methylheptanoic acid is a prerequisite for the synthesis of its acyl chloride derivative. Several synthetic routes have been established for its preparation.

A reported multi-step synthesis of 6-methylheptanoic acid begins with the construction of an alkyne precursor. lookchem.com 1-Bromo-3-methylbutane is condensed with propargyl alcohol using lithium amide in liquid ammonia to produce 6-methyl-2-heptyne-1-ol in 61% yield. lookchem.com

This acetylenic alcohol is then subjected to hydrogenation to saturate the carbon-carbon triple bond. lookchem.com The complete hydrogenation of an alkyne to an alkane can be achieved using catalysts like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comlibretexts.org In the reported synthesis of 6-methylheptan-1-ol, Raney nickel under normal pressure provided higher and more consistent yields (81%) compared to 10% Pd/C (61%). lookchem.com

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and can be used to synthesize carboxylic acids. organicchemistrytutor.commnstate.edu This method involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide (in the form of dry ice), followed by an acidic workup. libretexts.orgorganic-chemistry.org

To synthesize 6-methylheptanoic acid, a suitable Grignard reagent would be 5-methylhexylmagnesium bromide, prepared from the reaction of 1-bromo-5-methylhexane with magnesium metal in an ether solvent. numberanalytics.com The nucleophilic Grignard reagent then adds to the carbon dioxide to form a magnesium carboxylate salt, which is subsequently protonated by acid to yield the final carboxylic acid. libretexts.org A key limitation of this method is the incompatibility of Grignard reagents with acidic functional groups like O-H or even C=O bonds within the same molecule. libretexts.org

The final step in many synthetic routes to 6-methylheptanoic acid is the oxidation of a precursor functional group, typically a primary alcohol or an aldehyde. organicchemistrytutor.comnumberanalytics.com

The oxidation of primary alcohols to carboxylic acids is a common transformation. libretexts.orglibretexts.org Strong oxidizing agents are required, such as the Jones reagent (a mixture of chromium trioxide, CrO₃, and sulfuric acid, H₂SO₄, in acetone) or potassium permanganate (KMnO₄). organicchemistrytutor.comlibretexts.org In the synthesis of 6-methylheptanoic acid from 6-methylheptan-1-ol, Jones oxidation was employed, achieving a high yield of 96%. lookchem.com Aldehydes are intermediates in the oxidation of primary alcohols and are also readily oxidized to carboxylic acids by the same reagents. organicchemistrytutor.com

Mechanistic Investigations of 6-methylheptanoyl Chloride Reactivity

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution reactions are fundamental to the chemistry of acyl chlorides, including 6-methylheptanoyl chloride. ebsco.com The general mechanism proceeds through a two-step process: nucleophilic addition to the carbonyl carbon followed by the elimination of the chloride ion. vanderbilt.edumasterorganicchemistry.com This addition-elimination sequence is characteristic of many carboxylic acid derivatives. nahrainuniv.edu.iqscribd.com

The carbonyl group (C=O) in this compound is highly polarized due to the significant difference in electronegativity between the carbon and oxygen atoms. libretexts.org This polarity results in a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom, rendering the carbon atom electrophilic. libretexts.orgallen.in

The electrophilicity of the carbonyl carbon is further enhanced by the presence of the adjacent chlorine atom. openochem.org Chlorine is an inductively electron-withdrawing group, which intensifies the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. openochem.orglibretexts.org While the chlorine atom possesses lone pairs that could theoretically participate in resonance stabilization of the carbonyl group, this effect is minimal due to the poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon. openochem.org Consequently, the inductive destabilization of the carbonyl group by chlorine outweighs any potential resonance stabilization, leading to a highly reactive electrophilic center. openochem.orglibretexts.org In acidic conditions, the carbonyl oxygen can be protonated, which further increases the electrophilic character of the carbonyl carbon. byjus.comquora.com

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: acyl chlorides > acid anhydrides > esters > amides. vanderbilt.eduopenochem.org This trend is directly related to the stability of the leaving group and the electrophilicity of the carbonyl carbon. vanderbilt.edubyjus.com

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of this compound. youtube.com This attack leads to the formation of a transient, high-energy species known as a tetrahedral intermediate. taylorandfrancis.comwikipedia.org In this intermediate, the hybridization of the carbonyl carbon changes from sp² to sp³, and it is bonded to four substituents: the original alkyl group (6-methylheptyl), the oxygen atom (which now carries a negative charge), the chlorine atom, and the incoming nucleophile. youtube.comwikipedia.org

Detailed Electrophilic Carbonyl Characterization

Stereochemical Considerations in Reactions Involving Chiral this compound (If Applicable)

If the this compound molecule contains a chiral center, the stereochemical outcome of its reactions becomes an important consideration. A chiral center is a carbon atom bonded to four different groups. uoanbar.edu.iq The 6-methylheptanoyl group itself has a chiral center at the 6-position. Therefore, reactions involving this chiral acyl chloride can lead to the formation of stereoisomeric products.

When a chiral reactant is used, and a new stereocenter is formed during the reaction, the products will be diastereomers and will be formed in unequal amounts. libretexts.org This is because the transition states leading to the different diastereomers are not enantiomeric and therefore have different energies. libretexts.org If the starting chiral this compound is optically active (i.e., a single enantiomer is used), the resulting product mixture will also be optically active. libretexts.org

For instance, in a reaction where a nucleophile attacks the carbonyl carbon of (S)-6-methylheptanoyl chloride, the approach of the nucleophile can be influenced by the existing stereocenter. This can lead to a preferential formation of one diastereomer over the other. The study of how the stereochemistry of the reactant influences the stereochemistry of the product is a key aspect of asymmetric synthesis. slideshare.net

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics of nucleophilic acyl substitution reactions involving this compound are largely dictated by the reactivity of the acyl chloride and the nucleophile. As acyl chlorides are among the most reactive carboxylic acid derivatives, their reactions are generally fast. vanderbilt.edulibretexts.org The rate of reaction is influenced by several factors, including the concentration of the reactants, the solvent, and the temperature.

Thermodynamically, the conversion of a more reactive acyl derivative to a less reactive one is generally favorable. vanderbilt.edu For example, the reaction of this compound with an alcohol to form an ester is thermodynamically downhill because the ester is more stable (less reactive) than the acyl chloride. vanderbilt.edu This is due to the better resonance stabilization of the ester functional group compared to the acyl chloride. vanderbilt.eduopenochem.org

Quantitative studies on the kinetics and thermodynamics of specific reactions of this compound are not extensively detailed in the general literature. However, the principles of physical organic chemistry can be applied to predict the relative rates and equilibrium positions of its various transformations. Mechanistic studies often employ techniques like monitoring reaction progress over time to determine rate constants and activation parameters, which provide insight into the energy profile of the reaction. mdpi.comipl.pt

Applications of 6-methylheptanoyl Chloride in Advanced Organic Synthesis

Derivatization to Esters, Amides, and Anhydrides

The high electrophilicity of 6-methylheptanoyl chloride allows for its efficient conversion into several important carboxylic acid derivatives, including esters, amides, and anhydrides. These transformations are fundamental in organic synthesis, providing access to a wide range of compounds with diverse applications.

The reaction between this compound and an alcohol provides a direct route to the corresponding 6-methylheptanoate ester. operachem.com This esterification is typically rapid and proceeds at room temperature. quizlet.combyjus.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. operachem.com This is followed by the elimination of a chloride ion to form the ester. A base, such as pyridine, is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. operachem.com

This compound reacts vigorously with ammonia, primary amines, and secondary amines to form amides. quizlet.comchemguide.co.uk The reaction with ammonia yields the primary amide, 6-methylheptanamide. When reacted with primary or secondary amines, it produces N-substituted or N,N-disubstituted amides, respectively. This transformation, often referred to as the Schotten-Baumann reaction, involves a nucleophilic attack by the amine's nitrogen atom on the acyl chloride's carbonyl carbon. chemguide.co.ukfishersci.it The reaction generates a white solid mixture, which includes the amide product and the ammonium chloride salt formed from the reaction of the HCl byproduct with a second equivalent of the amine base. chemguide.co.uk

The synthesis of acid anhydrides can be achieved through the reaction of this compound with a carboxylate salt or a carboxylic acid. sciencemadness.orglibretexts.org This reaction yields a mixed anhydride if the reacting carboxylate is different from 6-methylheptanoate, or the symmetrical 6-methylheptanoic anhydride if it is the same. The reaction proceeds via nucleophilic acyl substitution, where the carboxylate anion attacks the carbonyl carbon of this compound, leading to the displacement of the chloride ion and the formation of the anhydride linkage. sciencemadness.org

| Derivative | Reactant | Product | General Conditions |

|---|---|---|---|

| Ester | Alcohol (R-OH) | 6-Methylheptanoate Ester | Presence of a base (e.g., pyridine) at room temperature. operachem.com |

| Amide | Ammonia or Amine (R-NH₂) | 6-Methylheptanamide | Vigorous reaction at room temperature, often in an aprotic solvent. quizlet.comfishersci.it |

| Anhydride | Carboxylic Acid Salt (R-COO⁻) | Mixed or Symmetrical Anhydride | Reaction with a carboxylate salt or carboxylic acid. sciencemadness.orglibretexts.org |

Amidation with Amines and Ammonia

Utilization as a Key Building Block in Complex Molecular Architectures

The 6-methylheptanoyl structural motif is present in a number of biologically significant molecules. Consequently, this compound serves as an indispensable building block for introducing this specific acyl side chain during the total synthesis of these complex targets.

A-Factor Synthesis: this compound is a crucial reagent in the total synthesis of A-factor, a microbial hormone that acts as an autoregulatory factor in Streptomyces griseus, inducing cellular differentiation and the production of streptomycin. core.ac.uk A-factor is chemically identified as (3R)-(–)-2-(6-methylheptanoyl)-3-hydroxymethylbutano-4-lactone. researchgate.net In several synthetic routes, this compound is used to acylate a protected γ-butyrolactone precursor. lookchem.com For instance, research has shown the successful condensation of this compound with a silylated butyrolactone intermediate using a strong base like lithium hexamethyldisilazane (LHMDS) to furnish the protected A-factor skeleton in high yield. lookchem.com Other approaches have utilized lithium diisopropylamide (LDA) to facilitate this key acylation step. tandfonline.com

Muraymycin Precursors: The 6-methylheptanoyl moiety is also a structural component of muraymycin B6, a member of a family of nucleoside antibiotics that inhibit the bacterial enzyme MraY. beilstein-journals.org Synthetic efforts toward muraymycins and their analogues have involved the preparation of key building blocks containing this fatty acid side chain. One such strategy involved the esterification of a protected (2S,3S)-3-hydroxyleucine derivative with 6-methylheptanoic acid. beilstein-journals.orgbeilstein-journals.org The conversion of the carboxylic acid to the more reactive this compound is a standard and highly efficient method for performing such acylations in complex molecule synthesis.

The 6-methylheptanoyl group is a critical structural feature of colistin B (also known as polymyxin E2), a last-line-of-defense antibiotic used to treat multidrug-resistant Gram-negative bacterial infections. researchgate.netnih.gov Colistin B is a cyclic lipopeptide where the N-terminus of the peptide ring is acylated with a 6-methylheptanoyl fatty acid tail. researchgate.netnih.gov This lipid tail is essential for the antibiotic's mechanism of action, which involves disrupting the bacterial outer membrane. nih.gov The synthesis of new colistin analogues, aimed at improving efficacy or reducing toxicity, frequently involves attaching the 6-methylheptanoyl group or related fatty acyl chains to the peptide core. google.com The "acyl chloride technique" has been noted as a well-established method for accomplishing this acylation step in the synthesis of such analogues. northernantibiotics.com

| Target Molecule/Class | Role of this compound | Key Research Finding |

|---|---|---|

| A-Factor | Acylating agent to install the C8 side chain. | Used in condensation with a lactone precursor, mediated by bases like LHMDS, to form the A-factor skeleton. lookchem.comtandfonline.com |

| Muraymycin Precursors | Source of the 6-methylheptanoyl side chain. | The 6-methylheptanoyl moiety is a constituent of muraymycin B6 and is incorporated into synthetic building blocks. beilstein-journals.org |

| Colistin Analogues | Provides the N-terminal fatty acyl tail. | The 6-methylheptanoyl group is native to colistin B and is attached to synthetic peptide backbones, often via the acyl chloride. researchgate.netnorthernantibiotics.com |

Electrophilic Acylation Reactions Mediated by this compound

Friedel-Crafts Acylation Applications (General Acyl Chloride Principle)

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, used to introduce an acyl group onto an aromatic ring. numberanalytics.comnih.gov The reaction is a form of electrophilic aromatic substitution and is crucial for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and natural products. numberanalytics.comchemistryjournals.netrsc.org

The general principle involves the activation of an acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the carbon-chlorine bond to form a highly electrophilic, resonance-stabilized acylium ion. sigmaaldrich.com This acylium ion then acts as the electrophile, which is attacked by the electron-rich aromatic ring to form the aryl ketone product. sigmaaldrich.com

In the context of this compound, this reaction allows for the direct attachment of the 6-methylheptanoyl moiety to various aromatic substrates. The resulting aryl ketones, specifically (aryl)-(6-methylheptan-1-yl)methanones, can serve as precursors for more complex molecular architectures. While traditional methods often require stoichiometric amounts of catalysts like AlCl₃, modern methodologies have explored the use of more environmentally benign and reusable catalysts. chemistryjournals.net

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Formula | Typical Conditions | Notes |

|---|---|---|---|

| Aluminum Chloride | AlCl₃ | Anhydrous, often stoichiometric | The most common and traditional catalyst. numberanalytics.com |

| Ferric Chloride | FeCl₃ | Anhydrous | A common alternative to aluminum chloride. rsc.org |

| Zinc Oxide | ZnO | Solvent-free, room temperature | A reusable and milder catalyst option. chemistryjournals.net |

| Bismuth (III) Chloride | BiCl₃ | Generated in situ | Considered a more eco-friendly alternative. chemistryjournals.net |

| Hafnium (IV) triflate | Hf(OTf)₄ | Catalytic amounts | Effective with acid anhydrides as well as acyl chlorides. chemistryjournals.net |

This table provides an overview of catalysts generally applicable to the Friedel-Crafts acylation reaction.

Acylation of Other Nucleophilic Substrates

The high reactivity of this compound allows it to acylate a wide range of nucleophiles beyond aromatic rings, including alcohols, amines, and enolates. libretexts.orglibretexts.org These reactions are fundamental in the synthesis of esters, amides, and complex ketones, respectively.

Acylation of Alcohols (Esterification): Research has demonstrated the use of the 6-methylheptanoyl group in the targeted acylation of complex molecules. In one study, 6-methylheptanoic acid was used to acylate the secondary hydroxyl group of a protected (2S,3S)-3-hydroxyleucine derivative. beilstein-journals.org The reaction, which proceeds via the activated acyl chloride or by using coupling reagents like DIC, yielded the corresponding ester. beilstein-journals.org This highlights the utility of the 6-methylheptanoyl group in modifying natural product scaffolds.

Acylation of Enolates (C-Acylation): A significant application involves the acylation of enolates or their equivalents to form β-dicarbonyl compounds or related structures. In an efficient synthesis of (+)-A-factor, a microbial signaling molecule, this compound was condensed with a silyl-protected γ-butyrolactone. lookchem.com The reaction utilized lithium hexamethyldisilazane (LHMDS) to generate the necessary nucleophile, resulting in the formation of the acylated product in high yield. lookchem.com This C-C bond formation is a key step in constructing the core structure of the natural product.

Table 2: Examples of Nucleophilic Acylation with this compound

| Nucleophile | Reagent/Conditions | Product Type | Research Finding |

|---|---|---|---|

| Protected (2S,3S)-3-hydroxyleucine | DIC, DMAP | Ester | Acylation of a secondary alcohol to form an O-acylated amino acid derivative, a potential building block for muraymycin antibiotics. beilstein-journals.org |

| Silyl-protected γ-butyrolactone | LHMDS | Acylated γ-butyrolactone | Condensation to form a silyl-protected A-factor, a key intermediate in the total synthesis of the natural product. lookchem.com |

This table summarizes specific research findings on the acylation of non-aromatic nucleophiles.

Reductive Transformations of the 6-Methylheptanoyl Moiety

The carbonyl group of this compound is readily susceptible to reduction by various hydride reagents. The outcome of the reduction—either a primary alcohol or an aldehyde—is dependent on the reactivity of the reducing agent employed.

Reduction to Primary Alcohols: Strong, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) will reduce acyl chlorides completely to primary alcohols. orgoreview.com In this case, this compound would be converted to 6-methylheptan-1-ol. The reaction proceeds rapidly, and it is generally not possible to isolate the intermediate aldehyde because the aldehyde is also readily reduced to the alcohol by LiAlH₄. orgoreview.com

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. orgoreview.comlibretexts.org Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is an effective reagent for this partial reduction. orgoreview.comlibretexts.org Its bulky tert-butoxy groups moderate its reactivity, allowing it to react faster with the highly electrophilic acyl chloride than with the resulting aldehyde. orgoreview.comlibretexts.org This selectivity enables the isolation of 6-methylheptanal from the reaction.

Another classic method for the partial reduction of acyl chlorides is the Rosenmund reduction. doubtnut.com This process involves catalytic hydrogenation over a poisoned catalyst, typically palladium on barium sulfate (Pd/BaSO₄). doubtnut.com The "poison," such as quinoline or sulfur, deactivates the catalyst just enough to prevent the further reduction of the aldehyde product to an alcohol.

Table 3: Comparison of Reducing Agents for Acyl Chlorides

| Reagent | Product from this compound | Mechanism Type | Key Characteristics |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 6-Methylheptan-1-ol | Nucleophilic Hydride Attack | Strong, unselective reducing agent; reduces acyl chloride completely to the primary alcohol. orgoreview.com |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | 6-Methylheptanal | Nucleophilic Hydride Attack | Milder, sterically hindered reagent; allows for isolation of the aldehyde. orgoreview.comlibretexts.org |

| Hydrogen gas with Pd/BaSO₄ (Rosenmund Reduction) | 6-Methylheptanal | Catalytic Hydrogenation | Uses a "poisoned" catalyst to prevent over-reduction of the aldehyde product. doubtnut.com |

This table outlines the primary methods for the reductive transformation of the this compound functional group.

Specialized Reactions of the this compound Carbonyl Group (e.g., with Ketene Derivatives)

Beyond standard acylations and reductions, this compound is employed in more specialized transformations for the construction of complex molecular frameworks, particularly in the synthesis of natural products. A notable example is its use in the synthesis of γ-butyrolactone autoregulators like A-factor and SCB1, which are signaling molecules in Streptomyces species.

The synthesis of these molecules often involves the reaction of this compound with a nucleophile derived from a butanolide precursor. In the synthesis of a racemic A-factor, this compound was reacted with the lithium enolate of 3-(trimethylsilyloxymethyl)-butanolide. oup.com This enolate, generated using lithium diisopropylamide (LDA), attacks the electrophilic carbonyl carbon of the acyl chloride to forge the key C-C bond, yielding the acylated butanolide structure. oup.com

This type of transformation is closely related to reactions involving ketene derivatives. For instance, the Mukaiyama aldol reaction, which can use ketene silyl acetals (a stable form of a ketene derivative), is a known method for butenolide synthesis and shares mechanistic principles with the acylation of pre-formed enolates. oup.com The reaction of this compound with these specialized nucleophiles demonstrates its role as a key building block for introducing the specific branched C8 acyl side chain found in several biologically active natural products.

Table 4: Specialized Reaction in Natural Product Synthesis

| Reactant 1 | Reactant 2 | Base/Conditions | Product | Significance |

|---|---|---|---|---|

| This compound | 3-(trimethylsilyloxymethyl)-butanolide | Lithium diisopropylamide (LDA), dry THF | 2-(6-methylheptanoyl)-3-(hydroxymethyl)-butanolide (A-factor) (after TMS removal) | Key C-C bond-forming step in the synthesis of a γ-butyrolactone signaling molecule. oup.com |

This table details a specific application of this compound in the synthesis of the natural product A-factor.

Advanced Spectroscopic and Spectrometric Characterization of 6-methylheptanoyl Chloride and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for analyzing the vibrational modes of molecules. hopto.orgmt.com IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations in bonds with a changing dipole moment. photothermal.com Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecule's polarizability. photothermal.com

For acyl chlorides like 6-methylheptanoyl chloride, the most characteristic feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration. fiveable.me This peak appears at a higher frequency (around 1800 cm⁻¹) compared to other carbonyl compounds due to the strong electron-withdrawing inductive effect of the chlorine atom. fiveable.memsu.edu A study synthesizing this compound reported a strong C=O absorption band at 1806 cm⁻¹ in the neat sample. lookchem.com The C-Cl single bond stretch is also observable, typically appearing in the fingerprint region between 600 and 800 cm⁻¹. fiveable.me

Raman spectroscopy provides complementary data. While the polar C=O and C-Cl bonds give strong IR signals, the non-polar C-C and C-H bonds of the alkyl chain are more prominent in the Raman spectrum. photothermal.com Analysis of both spectra allows for a more complete assignment of the molecule's fundamental vibrational modes.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Reported IR Frequency (cm⁻¹) | Raman Activity |

|---|---|---|---|---|

| C=O | Stretch | ~1800 fiveable.me | 1806 lookchem.com | Weak to Medium |

| C-Cl | Stretch | 600 - 800 fiveable.me | Not specified | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Not specified | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. organicchemistrydata.org By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed.

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum, the chemical shift (δ) of a proton is influenced by its electronic environment. libretexts.org For this compound, the protons on the carbon adjacent to the electron-withdrawing carbonyl group (the α-protons) are the most deshielded and thus appear furthest downfield. A reported ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) provides specific assignments. lookchem.com

The α-methylene protons appear as a triplet at 2.88 ppm. lookchem.com The other protons along the branched alkyl chain appear as multiplets in the upfield region, between 1.2 and 1.7 ppm. lookchem.com The six protons of the two terminal methyl groups are equivalent and appear as a doublet at 0.88 ppm, confirming the iso-branched structure. lookchem.com

Table 2: ¹H NMR Chemical Shift Data for this compound

| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 (-CH₂COCl) | 2.88 lookchem.com | t (triplet) | 6.83 lookchem.com | 2H lookchem.com |

| H-3, H-4, H-5 | 1.20 - 1.70 lookchem.com | m (multiplet) | Not resolved | 6H lookchem.com |

| H-6 (-CH(CH₃)₂) | 1.55 lookchem.com | m (multiplet) | Not resolved | 1H lookchem.com |

| H-7 (-CH(CH₃)₂) | 0.88 lookchem.com | d (doublet) | 6.35 lookchem.com | 6H lookchem.com |

Data recorded in CDCl₃ at 200 MHz. lookchem.com

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-COCl) | 170 - 180 fiveable.me |

| C-2 (-CH₂COCl) | 40 - 50 |

| C-3, C-4, C-5 | 20 - 40 |

| C-6 (-CH(CH₃)₂) | 25 - 35 |

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity. creative-biostructure.com

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, cross-peaks would be expected between the H-2 protons and the H-3 protons, between H-3 and H-4, and so on, confirming the sequence of the alkyl chain. A clear correlation between the H-6 methine proton and the H-7 methyl protons would definitively confirm the iso-group at the end of the chain. libretexts.org

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. libretexts.org This technique would allow for the unambiguous assignment of each carbon in the alkyl chain by linking it to its already-assigned proton signal. For example, the proton signal at 2.88 ppm would show a cross-peak with the C-2 carbon signal, and the proton signal at 0.88 ppm would correlate with the C-7 carbon signal. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule based on its ionization and subsequent fragmentation. libretexts.org Acyl chlorides are known to be highly reactive and often produce weak or absent molecular ion peaks. fiveable.me

The mass spectrum is characterized by specific fragmentation patterns. A key feature for chlorine-containing compounds is the isotopic pattern of the molecular ion (if observed) and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, leading to two peaks (M and M+2) separated by two mass units with a 3:1 intensity ratio. jove.commiamioh.edu

The most common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion (R-C≡O⁺). fiveable.me This acylium ion is often the base peak (the most intense peak) in the spectrum. For this compound (C₈H₁₅ClO, Molecular Weight: 162.66 g/mol ), the acylium ion [M-Cl]⁺ would have an m/z of 127.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₁₅³⁵ClO]⁺ | 162 | Molecular ion, often weak or absent. fiveable.me |

| [M+2]⁺ | [C₈H₁₅³⁷ClO]⁺ | 164 | Isotopic peak for ³⁷Cl, ~1/3 intensity of [M]⁺. jove.com |

| [M-Cl]⁺ | [C₈H₁₅O]⁺ | 127 | Acylium ion, typically the base peak. rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify components of a mixture. While this compound itself can be analyzed by GC-MS, it is also used as a derivatizing agent to improve the chromatographic properties of other molecules, such as alcohols or amines. researchgate.net Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC analysis.

For example, reacting an alcohol (R'-OH) with this compound would form a 6-methylheptanoate ester. The resulting ester derivative would exhibit distinct GC retention times and mass spectra. The mass spectrum of such a derivative would likely show fragmentation patterns characteristic of esters, such as the loss of the alkoxy group (-OR') or the formation of the 6-methylheptanoyl acylium ion at m/z 127. libretexts.org This approach is widely used in the analysis of complex samples, including those relevant to environmental or biological studies, where derivatization enhances detection limits and provides structural information. jfda-online.comrsc.org

Other Spectroscopic Methods in this compound Research (e.g., UV-Vis)

Beyond the core techniques of NMR, IR, and mass spectrometry, other spectroscopic methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, play a role in the characterization of this compound and its derivatives. While this compound itself, like most simple aliphatic acyl chlorides, does not possess strong chromophores that absorb in the UV-Vis range, its derivatives often do, making UV-Vis spectroscopy a valuable tool for monitoring reactions and confirming the structure of products.

UV-Vis Spectroscopy of this compound Derivatives

The utility of UV-Vis spectroscopy in the context of this compound is most prominent when the acyl chloride is reacted with a molecule containing a chromophore. The resulting derivative incorporates the 6-methylheptanoyl moiety, and changes in the UV-Vis spectrum can confirm the acylation reaction.

A key application is in the synthesis of complex natural products and their analogues. For instance, in the synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine, which are building blocks for muraymycin nucleoside antibiotics, 6-methylheptanoic acid is coupled with a protected hydroxyleucine benzyl ester. beilstein-journals.org The resulting product, (2S,3S)-N-(Benzyloxycarbonyl)-O-(6'-methylheptanoyl)-3-hydroxyleucine benzyl ester, contains phenyl groups from the protecting groups, which act as strong chromophores. beilstein-journals.org

Detailed Research Findings:

In a study by Brückner and co-workers, the UV-Vis spectrum of (2S,3S)-N-(Benzyloxycarbonyl)-O-(6'-methylheptanoyl)-3-hydroxyleucine benzyl ester was recorded in acetonitrile (MeCN). beilstein-journals.org The analysis revealed multiple absorption bands, confirming the presence of the aromatic protecting groups and thus the successful acylation. The spectral data are summarized in the table below.

| Wavelength (λmax) (nm) | Molar Absorptivity (log ε) | Transition Type (Tentative Assignment) |

| 207 | 4.20 | π → π |

| 252 | 2.40 | π → π (benzenoid) |

| 258 | 2.51 | π → π* (benzenoid) |

| 262 | 2.44 | π → π* (benzenoid) |

Table 1: UV-Vis Spectral Data for (2S,3S)-N-(Benzyloxycarbonyl)-O-(6'-methylheptanoyl)-3-hydroxyleucine benzyl ester in MeCN. beilstein-journals.org

The intense absorption at 207 nm is typical for a π → π* transition in the aromatic rings. The weaker, fine-structured bands around 252-262 nm are characteristic of the less intense, vibrationally-coupled π → π* transitions of the phenyl groups. beilstein-journals.org The presence and characteristics of these absorptions serve as a valuable checkpoint in a multi-step synthesis.

Challenges and Derivatization Strategies

Direct analysis of this compound by UV-Vis is generally impractical due to the lack of a suitable chromophore. The carbonyl group's n→π* transition is typically weak (low molar absorptivity) and occurs at a wavelength that can be obscured by solvent cutoffs or impurities. masterorganicchemistry.comnih.gov

For quantitative analysis or to facilitate detection, especially in complex mixtures like pharmaceutical process streams, derivatization is a common strategy. Acyl chlorides can be reacted with a chromophoric agent to produce a strongly absorbing derivative. While not specifically documented for this compound in the reviewed literature, general methods include reacting the acyl chloride with reagents like 4-nitrophenol or nitrophenylhydrazine, which introduce a highly conjugated system into the molecule, shifting the absorbance to a more convenient and detectable region of the UV-Vis spectrum.

Computational and Theoretical Studies on 6-methylheptanoyl Chloride Reactivity and Properties

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. For 6-methylheptanoyl chloride, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide insights into its geometry and electronic distribution. mdpi.comnih.gov These calculations are foundational for understanding the molecule's stability and reactivity.

DFT methods are categorized into different levels of theory, from local density approximations (LDA) to more sophisticated generalized gradient approximations (GGA), meta-GGA, and hybrid functionals. nih.gov The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. mdpi.com For instance, the B3LYP functional is widely used for its balance of accuracy and computational cost in predicting molecular geometries and vibrational frequencies. nih.gov

Dispersion corrections can also be added to DFT calculations (DFT-D) to better account for non-covalent interactions, which are crucial in understanding the behavior of molecules in various environments. rsc.orgect-journal.kz

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.orgnumberanalytics.com These two orbitals are often referred to as the frontier orbitals. wikipedia.org

According to FMO theory:

The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile. youtube.com

The LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter. A smaller energy gap generally indicates higher reactivity. In the context of this compound, the acyl chloride group significantly influences the energy and shape of the HOMO and LUMO. The electron-withdrawing nature of the chlorine and oxygen atoms lowers the energy of the LUMO, making the carbonyl carbon highly susceptible to nucleophilic attack. This is a key factor in the characteristic reactions of acyl chlorides, such as hydrolysis, alcoholysis, and aminolysis. libretexts.org

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. It represents the ability of a molecule to donate electrons. | In reactions where this compound acts as a nucleophile (less common), the HOMO would be the primary site of interaction. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. It represents the ability of a molecule to accept electrons. | The LUMO is centered on the carbonyl carbon, making it the primary site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. | The energy gap influences the reactivity of this compound towards various nucleophiles. |

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.de It represents the electrostatic interaction energy between the molecule and a positive point charge at any given location in space. dtic.mil MESP maps are typically colored to indicate regions of negative and positive potential.

Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles. researchgate.net

Blue regions indicate a positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions. These sites are susceptible to nucleophilic attack. researchgate.net

For this compound, an MESP map would show a significant region of positive potential (blue) around the carbonyl carbon, confirming it as the primary electrophilic site. The oxygen atom of the carbonyl group and the chlorine atom would exhibit regions of negative potential (red), indicating their nucleophilic character. The MESP provides a visual confirmation of the reactivity patterns predicted by FMO theory. walisongo.ac.id

Simulation of Spectroscopic Parameters (e.g., Calculated NMR, IR Frequencies)

Computational chemistry allows for the simulation of various spectroscopic parameters, providing a powerful means to interpret and predict experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can be used to predict the vibrational frequencies of a molecule. faccts.de These calculated frequencies can then be compared with experimental IR spectra to aid in the assignment of vibrational modes. osti.gov For this compound, the most prominent calculated IR absorption band would be due to the C=O stretching vibration, typically appearing at a high frequency. msu.edu The C-Cl stretching vibration would also be a characteristic feature. core.ac.uk Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The simulation of NMR spectra involves calculating the chemical shifts and coupling constants of the nuclei within a molecule. nmrdb.orgcesga.es For this compound, ¹H and ¹³C NMR spectra can be predicted. The chemical shift of the carbonyl carbon would be significantly downfield due to the electron-withdrawing effects of the oxygen and chlorine atoms. The various protons along the alkyl chain would have distinct chemical shifts and coupling patterns that can be calculated and used to aid in the structural elucidation of the molecule and its derivatives. organicchemistrydata.orgmdpi.com

| Spectroscopy | Parameter | Predicted Value/Region | Key Structural Feature |

|---|---|---|---|

| IR | C=O Stretch | ~1800 cm⁻¹ | Acyl Chloride Carbonyl Group |

| IR | C-Cl Stretch | ~650-850 cm⁻¹ | Acyl Chloride Chlorine |

| ¹³C NMR | C=O Chemical Shift | ~170 ppm | Carbonyl Carbon |

| ¹H NMR | α-CH₂ Chemical Shift | ~2.5-3.0 ppm | Protons adjacent to the carbonyl group |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this involves modeling its reactions with various nucleophiles. By calculating the potential energy surface of the reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate.

The analysis of the transition state structure provides crucial information about the reaction mechanism, including bond breaking and bond formation processes. For the reaction of this compound with a nucleophile, the mechanism typically involves the formation of a tetrahedral intermediate. Computational studies can determine the energy barrier for the formation and breakdown of this intermediate, providing insights into the reaction kinetics.

Quantitative Structure-Activity Relationship (QSAR) Potentials for 6-Methylheptanoyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. scienceforecastoa.com This is a widely used approach in drug design and materials science. nih.gov

For derivatives of this compound, QSAR models could be developed to predict various properties, such as their reactivity, toxicity, or biological activity in a particular system. d-nb.infoijpsr.com These models are built by calculating a set of molecular descriptors for each derivative and then using statistical methods, like multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity. nih.gov

The molecular descriptors used in QSAR can be categorized as:

Electronic: such as atomic charges and dipole moments.

Steric: related to the size and shape of the molecule.

Hydrophobic: like the partition coefficient (logP).

By developing a predictive QSAR model, it becomes possible to estimate the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired properties. scispace.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to 6-Methylheptanoyl Chloride

The traditional synthesis of this compound involves the reaction of 6-methylheptanoic acid with chlorinating agents like thionyl chloride or oxalyl chloride. While effective, these methods often generate hazardous byproducts. vulcanchem.compjoes.com Emerging research is focused on developing greener and more sustainable synthetic pathways.

One promising approach involves biocatalysis, which utilizes enzymes to perform chemical transformations. rsc.org This method offers several advantages, including high selectivity, mild reaction conditions, and reduced waste generation. rsc.org For instance, enzyme-catalyzed amidation of unprotected amino acids avoids the need for protecting groups and hazardous solvents often required in traditional chemical synthesis. rsc.org The development of robust enzymes for the conversion of 6-methylheptanoic acid or its precursors directly to the acyl chloride could significantly improve the sustainability of its production.

Another area of investigation is the use of alternative, less hazardous chlorinating agents and catalytic systems. Research into green chemistry is exploring novel catalysts and reaction media, such as water, to minimize the environmental impact of chemical processes. researchgate.net The development of a metal-free, neutral condition synthesis for amides using acid chlorides highlights a move towards more environmentally friendly protocols that could be adapted for this compound synthesis. researchgate.net

Table 1: Comparison of Synthetic Routes for Acyl Chlorides

| Synthetic Route | Reagents | Advantages | Disadvantages |

| Traditional | Thionyl chloride, Oxalyl chloride | High reactivity, well-established | Hazardous byproducts, harsh conditions |

| Biocatalytic | Enzymes | High selectivity, mild conditions, reduced waste | Enzyme stability and cost can be a factor |

| Green Chemistry | Alternative chlorinating agents, green solvents (e.g., water) | Reduced environmental impact, increased safety | May require optimization of reaction conditions for high yields |

Exploration of New Catalytic Applications for this compound in Organic Transformations

The reactivity of this compound makes it a valuable tool in a variety of organic transformations, particularly in acylation reactions. taylorandfrancis.compearson.com Future research aims to expand its catalytic applications, leveraging modern catalytic systems to achieve novel chemical transformations.

One area of focus is the use of transition metal catalysis, such as palladium or platinum, to facilitate new types of coupling reactions involving this compound. acs.orgorganic-chemistry.orgekb.eg For example, palladium-catalyzed cross-coupling reactions have become powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. ekb.eg The development of platinum-catalyzed direct C-H acylation of arenes with acyl chlorides presents a novel strategy for introducing acyl groups. acs.org Applying these advanced catalytic methods to this compound could enable the synthesis of complex molecules with unique architectures.

Furthermore, photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for reactions to occur under mild conditions using visible light. rsc.org The coupling of acyl chlorides with alkyltrifluoroborates using a dual photoredox/nickel catalytic system is a prime example of this innovative approach. acs.org Exploring the use of this compound in such photoredox-catalyzed reactions could open up new avenues for the synthesis of complex ketones and other functionalized molecules. acs.orgresearchgate.net

Advanced Functional Material Synthesis Utilizing the 6-Methylheptanoyl Moiety

The unique branched alkyl structure of the 6-methylheptanoyl group can impart desirable properties to polymers and other materials. wikipedia.org Future research is exploring the incorporation of this moiety into advanced functional materials to tailor their physical and chemical properties.

In polymer chemistry, the introduction of alkyl side chains can influence properties such as solubility, crystallinity, and mechanical strength. acs.orgmdpi.com The 6-methylheptanoyl moiety, when incorporated into polymer backbones, could be used to create materials with specific thermal or mechanical properties. For example, the in-situ polymerization of long alkyl chain functional groups has been shown to enhance the performance of porous organic polymers for applications like oil-water separation. mdpi.com

The synthesis of novel polymers for applications in organic electronics, such as photovoltaics, is another promising area. chalmers.sersc.org The properties of π-conjugated polymers can be fine-tuned by altering their side chains. chalmers.se Incorporating the 6-methylheptanoyl group into these polymers could influence their packing and electronic properties, potentially leading to more efficient organic solar cells or other electronic devices. Research into functional materials also includes the development of bio-inspired materials, where the 6-methylheptanoyl moiety could be used to mimic natural structures and achieve specific functionalities. mdpi.com

Table 2: Potential Applications of 6-Methylheptanoyl Moiety in Functional Materials

| Material Type | Potential Application | Property Influenced by 6-Methylheptanoyl Moiety |

| Porous Organic Polymers | Oil-water separation, catalysis | Hydrophobicity, surface area |

| π-Conjugated Polymers | Organic photovoltaics, sensors | Solubility, solid-state packing, electronic properties |

| Polyimides | Gas separation membranes | Thermal stability, mechanical properties, gas permeability |

| Bio-inspired Materials | Drug delivery, biomaterials | Biocompatibility, self-assembly |

Interdisciplinary Research Integrating this compound in Specialized Fields

The versatility of this compound and its derivatives lends itself to a wide range of interdisciplinary research applications.

In medicinal chemistry and drug discovery, the 6-methylheptanoyl moiety can be incorporated into bioactive molecules to enhance their therapeutic properties. For example, it is a component of certain natural products and can be used in the synthesis of complex molecules with potential pharmaceutical applications. beilstein-journals.orgacs.orgcapes.gov.br The synthesis of derivatives of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, a statine analogue, is an area of active research. acs.orgcapes.gov.bracs.org

Bioconjugation, the linking of two molecules where at least one is a biomolecule, is another field where this compound could find new applications. mdpi.comwikipedia.org Acyl chlorides are known to react with amine groups on proteins, and this reactivity could be harnessed to attach the 6-methylheptanoyl group to proteins or other biomolecules to modify their function or for tracking purposes. mdpi.comrsc.org

In agricultural science, derivatives of 6-methylheptanoic acid have shown potential as biopesticides. The alcohol derivative, 6-methyl-2-heptanol, exhibits antimicrobial activity against certain crop pathogens. Further research into the synthesis and application of this compound and its derivatives could lead to the development of new, environmentally friendly crop protection agents. The study of semiochemicals for insect pest control also presents a potential avenue for the application of related compounds. diva-portal.org

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 6-methylheptanoyl chloride with high purity?

- Methodological Answer : Synthesis typically involves reacting 6-methylheptanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key variables include:

- Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation.

- Solvent : Use anhydrous dichloromethane or toluene to prevent hydrolysis.

- Catalyst : Catalytic dimethylformamide (DMF) accelerates acylation.

Purity is assessed via gas chromatography-mass spectrometry (GC-MS) or NMR (e.g., δ 2.8–3.1 ppm for carbonyl in ¹H NMR) .

Table 1 : Characterization Data for this compound

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ 1.2–1.6 ppm (methyl branches), δ 2.8–3.1 ppm (COCl) |

| IR | ~1800 cm⁻¹ (C=O stretch) |

| GC-MS | Molecular ion peak at m/z 162 (M⁺) |

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in sealed, moisture-resistant containers. Use anhydrous solvents (e.g., THF, DCM) for dilution. Degradation is monitored via IR spectroscopy (loss of C=O peak intensity) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Combine NMR (¹³C for carbonyl carbon at ~170 ppm), IR, and GC-MS. Cross-validate with elemental analysis (C: ~58%, Cl: ~21%) and titration (e.g., argentometric titration for active chloride) .

Advanced Research Questions

Q. How do steric effects from the 6-methyl group influence the reactivity of this acyl chloride in nucleophilic substitutions?

- Methodological Answer : The branched methyl group introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies under controlled conditions (e.g., varying solvent polarity, nucleophile size) can quantify this effect. Use stopped-flow spectroscopy to monitor reaction rates .

Q. What strategies resolve contradictions in reported reaction yields for amide couplings using this compound?

- Solvent polarity : Polar aprotic solvents (DMF) may improve solubility but compete with nucleophiles.

- Base selection : Tertiary amines (e.g., triethylamine) vs. polymer-supported bases.

Design controlled experiments to isolate factors (e.g., moisture levels, stoichiometry) and validate via reproducibility trials.

Q. Can computational models predict the stability of this compound under varying thermal conditions?

- Methodological Answer : Employ density functional theory (DFT) to simulate thermal decomposition pathways. Compare with experimental thermogravimetric analysis (TGA) data. Key parameters include activation energy (Eₐ) and bond dissociation energies (BDEs) for C–Cl and C–O bonds .

Q. How does this compound perform in in situ derivatization for GC-MS analysis of carboxylic acids?

- Methodological Answer : Optimize derivatization by testing:

- Reaction time : 10–30 minutes at 60°C.

- Catalyst : Pyridine vs. DMAP.

Validate via spike-and-recovery experiments in complex matrices (e.g., biological samples). Monitor derivative stability using internal standards .

Data Contradiction Analysis

Q. Why do studies report conflicting melting points for this compound?

- Methodological Answer : Impurities (e.g., residual acid or solvent) and polymorphic forms cause variability. Use differential scanning calorimetry (DSC) with high-purity samples (>99%, verified via HPLC). Compare results across multiple labs with standardized protocols .

Safety and Compliance

Q. What are the critical safety protocols for acute exposure to this compound?

- Methodological Answer : Immediate neutralization with sodium bicarbonate (for spills) and use of fume hoods. Acute toxicity data (LD₅₀) from analogous acyl chlorides (e.g., 2-ethylhexanoyl chloride: rat oral LD₅₀ ~500 mg/kg) inform safety guidelines. Document handling procedures per OSHA/GHS standards .

Experimental Design Tables

Table 2 : Stability of this compound Under Storage Conditions

| Condition | Degradation Rate (%/month) | Key Degradation Product |

|---|---|---|

| –20°C (dry argon) | <0.5% | 6-Methylheptanoic acid |

| 25°C (ambient air) | ~15% | Hydrolyzed acid + HCl |

Table 3 : Solvent Effects on Reaction Yield (Amide Coupling)

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.9 | 78 |

| THF | 7.5 | 65 |

| DMF | 36.7 | 82 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.